molecular formula C15H24O B14053773 1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- CAS No. 65437-70-9

1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl-

Cat. No.: B14053773
CAS No.: 65437-70-9
M. Wt: 220.35 g/mol
InChI Key: BMLTXHGGEJNZIS-UHFFFAOYSA-N
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Description

1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- is a complex organic compound with the molecular formula C15H24O. It belongs to the class of methanoazulenes, which are known for their unique bicyclic structures. This compound is characterized by its octahydro-1,5,5,8a-tetramethyl substitution pattern, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or chromatography. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cedrene: A sesquiterpene with a similar bicyclic structure.

    β-Cedrene: Another sesquiterpene with structural similarities.

    Cedranyl acetate: A derivative with an acetate functional group.

Uniqueness

1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- is unique due to its specific substitution pattern and the presence of a ketone functional group. This imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

65437-70-9

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-4-one

InChI

InChI=1S/C15H24O/c1-13(2)7-10(16)8-15(4)11-5-6-14(15,3)9-12(11)13/h11-12H,5-9H2,1-4H3

InChI Key

BMLTXHGGEJNZIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2(C3C1CC2(CC3)C)C)C

Origin of Product

United States

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